PIGMENT YELLOW 139

描述

Structural Classification Within Isoindoline Pigments

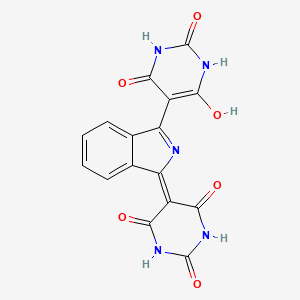

This compound occupies a distinctive position within the broader classification of isoindoline pigments, representing a sophisticated example of organic colorant chemistry that bridges structural complexity with practical performance requirements. The compound is formally classified as a derivative of isoindoline, specifically characterized by its unique molecular architecture that combines isoindoline ring systems with barbituric acid moieties. This structural arrangement places this compound within the category of azomethine and methine pigments, which are formally positioned between azo pigments and polycyclic pigments in contemporary classification systems.

The fundamental structural feature underlying this compound and related isoindoline pigments centers on the isoindoline ring system, where positions 1 and 3 undergo specific substitution patterns that determine the resulting pigment properties. The molecular structure of this compound can be described as 5,5'-(1H-isoindole-1,3(2H)-diylidene)dibarbituric acid, reflecting the condensation product formed between diiminoisoindoline and barbituric acid components. This structural designation provides insight into the synthetic pathway and the specific molecular architecture responsible for the compound's distinctive yellow-orange coloration and stability characteristics.

The preparation methodology for this compound involves a two-step synthetic process that exemplifies the precision required in isoindoline pigment synthesis. The initial step involves the addition of ammonia to phthalonitrile to generate diiminoisoindoline, which serves as a key intermediate in the formation of the final pigment structure. The second step encompasses the condensation reaction between the diiminoisoindoline intermediate and barbituric acid, resulting in the formation of the complete this compound molecule with its characteristic structural features and color properties.

Within the broader context of isoindoline pigment classification, this compound demonstrates the versatility of this chemical family in producing colorants with specific performance characteristics. The isoindoline pigment family encompasses both azomethine derivatives and methine pigments, with structural variations at positions 1 and 3 of the isoindoline ring determining whether azomethine or methine character predominates in the final compound. This compound represents a methine-type derivative, distinguished by its specific substitution pattern and the incorporation of barbituric acid moieties that contribute to its stability and color properties.

The chemical classification of this compound within the isoindoline family reflects broader trends in organic pigment development toward compounds offering enhanced performance characteristics compared to traditional colorants. The Color Index designation for this compound is Color Index this compound, with the numerical identifier 56298, providing standardized reference information for industrial and research applications. This classification system enables precise identification and specification of the compound across diverse applications and regulatory frameworks.

| Structural Parameter | Specification |

|---|---|

| Chemical Classification | Isoindoline Derivative |

| Molecular Formula | Carbon₁₆Hydrogen₉Nitrogen₅Oxygen₆ |

| Molecular Weight | 367.27 g/mol |

| Color Index Number | 56298 |

| Chemical Abstracts Service Number | 36888-99-0 |

| Structural Type | Methine Pigment |

| Primary Synthetic Route | Phthalonitrile → Diiminoisoindoline → Barbituric Acid Condensation |

属性

IUPAC Name |

5-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N5O6/c22-11-7(12(23)19-15(26)18-11)9-5-3-1-2-4-6(5)10(17-9)8-13(24)20-16(27)21-14(8)25/h1-4H,(H2,18,19,22,23,26)(H3,20,21,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQNQGCWKZPKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=O)NC(=O)NC3=O)N=C2C4=C(NC(=O)NC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068007 | |

| Record name | C.I. Pigment Yellow 139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36888-99-0 | |

| Record name | Pigment Yellow 139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036888990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-(1H-isoindole-1,3(2H)-diylidene)dibarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 139 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW25289FVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis of 1,3-Diiminoisoindoline Intermediate

- Starting Material: Phthalonitrile (structure shown as formula II in source)

- Catalysts and Solvents: Organic solvents with catalysts are used.

- Ammonia Introduction: Ammonia water or ammonia gas is added to the reaction mixture.

- Reaction Conditions: Temperature is maintained between 30°C and 60°C (preferably 40°C to 55°C), with stirring for 2 to 7 hours (optimal 3 to 4 hours).

- Outcome: Formation of 1,3-diiminoisoindoline (structure shown as formula III).

This step is critical for establishing the isoindoline core, and the presence of ammonia facilitates the conversion of phthalonitrile to the diimino intermediate with improved efficiency.

Formation of Crude Pigment Yellow 139

- Reactants: 1,3-diiminoisoindoline and barbituric acid.

- Reaction Medium: A mixture of barbituric acid, acid (e.g., citric acid or formic acid with hydrochloric or sulfuric acid), and water, adjusted to pH 2.5–5.0.

- Procedure:

- The intermediate is added dropwise to the acidified barbituric acid solution at room temperature over 1 to 1.5 hours.

- The mixture is then heated to reflux for 2 hours.

- Post-Reaction: Cooling, filtration, and recovery of mother liquor for reuse.

- Result: Filter cake containing crude this compound.

This acid-catalyzed condensation step forms the pigment backbone, and controlling pH and temperature is essential for maximizing yield and pigment quality.

Pigment Finishing and Purification

- Slurry Preparation: The crude pigment filter cake is dispersed in water.

- Additives: Surfactants such as benzoic acid or isopropyl naphthalene sulfonate sodium salt are added to improve dispersion.

- Heat Treatment: The slurry is subjected to high-pressure reaction conditions (1–4 kg/cm²) at temperatures ranging from 100°C to 130°C for 2 to 5 hours.

- Cooling and Washing: After heat treatment, the pigment is cooled, filtered, washed, and dried.

- Effect of Temperature: Different heat treatment temperatures influence the pigment’s hue and performance.

This finishing step enhances pigment crystallinity, dispersibility, and color strength, contributing to superior pigment properties.

Research Findings and Data Summary

Table 1: Reaction Conditions and Yields for this compound Preparation

| Step | Conditions | Additives/Catalysts | Time (hours) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Formation of intermediate | Stirring with ammonia water/gas | Organic solvent, catalyst | 3–4 | 40–55 | - | Ammonia critical for efficient conversion |

| 2. Condensation with barbituric acid | Dropwise addition at RT, then reflux | Barbituric acid, acid (citric/HCl or formic/H2SO4) | 3–3.5 (1–1.5 + 2 reflux) | RT to reflux (~100) | - | pH 2.5–5.0 optimal for reaction |

| 3. Pigment finishing | High-pressure heat treatment in slurry | Benzoic acid or isopropyl naphthalene sulfonate sodium salt | 2–5 | 100–130 | 95.3 | Temperature affects pigment hue |

Table 2: Example Experimental Data from Patent

| Sample ID | Acid Mixture | Surfactant/Additive | Heat Treatment Temp (°C) | Heat Treatment Time (h) | Yield (%) | Pigment Mass (g) |

|---|---|---|---|---|---|---|

| Pigment-2 | Citric acid + HCl | Benzoic acid (0.54 g) | 105 | 2 | 95.3 | 52.40 |

| Pigment-4 | Formic acid + H2SO4 | Isopropyl naphthalene sulfonate Na salt (1.0 g) | 120 | 3 | 95.3 | 69.4 |

Analysis of Preparation Methods

- Ammonia Role: Introducing ammonia in the first step improves the formation of the diiminoisoindoline intermediate, enhancing yield and purity.

- Acid Selection: Different acid mixtures (citric acid/HCl vs. formic acid/H2SO4) affect reaction kinetics and pigment properties.

- Heat Treatment: The finishing step under pressure and elevated temperature is crucial for pigment crystallinity and color tuning.

- Recycling: Mother liquor recycling after filtration reduces waste and improves process sustainability.

- Yield Optimization: The described methods achieve yields above 95%, showing significant improvement over earlier processes.

化学反应分析

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5’-(1H-isoindole-1,3(2H)-diylidene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5’-(1H-isoindole-1,3(2H)-diylidene)bis- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5’-(1H-isoindole-1,3(2H)-diylidene)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

相似化合物的比较

Organic Pigments

Pigment Yellow 83 (PY83)

Pigment Yellow 110 (PY110)

- Chemical Class : Benzimidazolone .

- Heat Resistance : Comparable to PY139 (stable up to 240°C) .

- Lightfastness : Superior (8), but lower tinting strength and saturation .

- Applications : Automotive coatings and outdoor products requiring extreme weather resistance .

Table 1: Key Properties of Organic Yellow Pigments

| Property | PY139 | PY83 | PY110 |

|---|---|---|---|

| Heat Resistance | 230°C | <200°C | 240°C |

| Lightfastness | 7–8 | 6–7 | 8 |

| Tinting Strength | High | Very High | Low |

| Chemical Resistance | Excellent | Moderate | Excellent |

Inorganic Pigments

Zinc Iron Yellow (PY119)

- Chemical Class : Spinel (ZnFe₂O₄) .

- Heat Resistance : Exceeds 500°C, far superior to PY139 .

- UV Stability : Minimal ∆E (color change) after 900 hours of UV exposure, outperforming PY139 .

- Flame Retardancy : Reduces heat release rate (HRR) in polymers more effectively than PY139 .

- Applications : High-temperature plastics and UV-exposed industrial coatings .

Chrome Yellow (PY34)

- Chemical Class : Lead chromate .

- Toxicity: Contains carcinogenic lead, unlike halogen-free PY139 .

- Opacity : Higher than PY139 but restricted in many regions due to environmental regulations .

Table 2: PY139 vs. Inorganic Pigments

| Property | PY139 | PY119 (Spinel) | PY34 (Chrome) |

|---|---|---|---|

| UV Stability | Moderate | Excellent | Poor |

| Heat Resistance | 230°C | >500°C | 180°C |

| Toxicity | Non-toxic | Low | High (Pb) |

| Environmental Impact | Eco-friendly | Low | Restricted |

Research Findings and Industrial Relevance

- Photostability : PY139 shows significant color degradation (∆E > 5) after 900 hours of UV exposure, whereas spinel pigments like PY119 maintain ∆E < 2 .

- Combustion Performance: PY139 reduces total heat release (THR) in ethylene-norbornene copolymers by 15–20%, but spinel pigments achieve 25–30% reduction .

- Economic Viability: PY139 is 30–40% more expensive than PY83 but offers longer service life in outdoor applications .

生物活性

Pigment Yellow 139 (PY 139) , also known as isoindoline yellow, is a synthetic organic pigment widely used in various applications, including paints, coatings, and plastics. Its chemical structure provides it with notable stability and lightfastness, making it a preferred choice in many formulations. This article delves into the biological activity of this compound, exploring its properties, potential health impacts, and relevant research findings.

- Chemical Name : Isoindoline Yellow

- Color Index : PY 139

- Molecular Formula : C_13H_9N_3O_2

- CAS Number : 36878-20-3

Table 1: Comparison of this compound with Other Pigments

| Property | This compound | Monoazo Yellow (PY 1) | Isoindoline Yellow (PY 139) |

|---|---|---|---|

| Lightfastness | High | Moderate | High |

| Heat Stability | Moderate | Low | Moderate |

| Color Change (ΔE) | Slight (<1) | Significant (>30) | Slight (>1) |

Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant properties. The pigment's ability to scavenge free radicals can contribute to its protective effects against oxidative stress in biological systems. Research has shown that pigments can interact with reactive oxygen species (ROS), potentially providing a defense mechanism against cellular damage.

Toxicity and Safety

The safety profile of this compound has been a subject of investigation, particularly concerning its potential toxicity. A literature review on nanopigments indicates that while some pigments show significant toxicity under specific conditions, PY 139 has demonstrated a relatively low risk profile when used in regulated amounts. However, further studies are necessary to fully understand its biokinetics and long-term effects on human health.

Case Studies

- Study on Aging Effects : A study examining the aging of traditional oil paints found that this compound exhibited remarkable light stability compared to other yellow pigments. The research highlighted minimal color change in PY 139 under UV exposure, suggesting its suitability for long-term applications in art and conservation .

- Interaction with Biological Systems : Another investigation into the interaction of pigments with biological systems demonstrated that this compound did not significantly alter cellular functions or induce cytotoxic effects at low concentrations. This finding supports its potential use in applications where human contact is likely .

常见问题

Q. What strategies ensure comprehensive literature reviews on this compound’s environmental and toxicological profiles?

- Methodological Answer : Use databases like SciFinder and Reaxys with keywords "this compound AND (toxicity OR ecotoxicity)". Prioritize peer-reviewed studies with explicit experimental details (e.g., OECD test guidelines for aquatic toxicity). Cross-validate findings with regulatory databases (e.g., ECHA) to identify data gaps .

Q. Tables for Reference

| Property | Value/Test Method | Relevance to Research Design |

|---|---|---|

| BET Surface Area | 52 m²/g | Impacts dispersion stability in inks |

| Thermal Stability | 250°C (TGA) | Guides processing temperature limits |

| Lightfastness | 8 (ISO 105-B02) | Critical for outdoor applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。